molecular formula C24H22FN3O7 B2900520 ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-14-7

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2900520
CAS No.: 899943-14-7
M. Wt: 483.452
InChI Key: SCNFPNJLCMAYSR-UHFFFAOYSA-N
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Description

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the pyridazine ring, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Ethoxycarbonyl Group: This can be accomplished through esterification reactions using ethyl chloroformate or similar reagents.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl and amino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

    Medicinal Chemistry: The compound’s pyridazine ring and fluorophenyl group make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

    Material Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability, conductivity, or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: This compound shares the ethyl ester and aromatic ring features but lacks the pyridazine ring and fluorophenyl group.

    4-(3-Fluorophenylcarbamoyl)phenylboronic acid: This compound contains a fluorophenyl group and a boronic acid moiety, but differs in its overall structure and functional groups.

Uniqueness

ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring, fluorophenyl group, and ethoxycarbonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O7/c1-3-33-23(31)17-7-5-6-8-18(17)26-20(29)14-35-19-13-21(30)28(16-11-9-15(25)10-12-16)27-22(19)24(32)34-4-2/h5-13H,3-4,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFPNJLCMAYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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